Ibogaline

Description

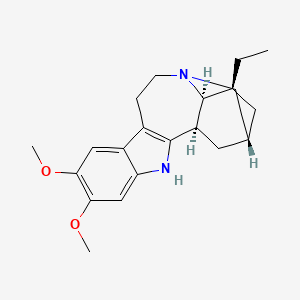

Structure

3D Structure

Properties

CAS No. |

482-18-8 |

|---|---|

Molecular Formula |

C21H28N2O2 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

(1R,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |

InChI |

InChI=1S/C21H28N2O2/c1-4-13-7-12-8-16-20-14(5-6-23(11-12)21(13)16)15-9-18(24-2)19(25-3)10-17(15)22-20/h9-10,12-13,16,21-22H,4-8,11H2,1-3H3/t12-,13+,16+,21+/m1/s1 |

InChI Key |

VLOWUTVRYMTRJO-HHNICDRHSA-N |

SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |

Isomeric SMILES |

CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |

Canonical SMILES |

CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |

Synonyms |

ibogaline |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Ibogaline from Tabernanthe iboga: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, isolation, and pharmacological context of ibogaline, a key alkaloid found in the West African shrub Tabernanthe iboga. It details the historical background, quantitative analysis, detailed experimental protocols for extraction and purification, and the current understanding of its complex pharmacology.

Introduction and Historical Context

The Tabernanthe iboga plant, indigenous to Central West Africa, has a long history of use in traditional spiritual ceremonies.[1][2] Scientific interest in its constituent alkaloids began in the early 20th century. Ibogaine, the most abundant alkaloid, was first isolated in 1901 by Dybowski and Landrin.[3][4] Subsequent research into the plant's rich chemical profile led to the identification of several other structurally related indole alkaloids, including this compound and ibogamine.[5]

This compound (12,13-Dimethoxyibogamine) is a significant component of the total alkaloid (TA) fraction of T. iboga root bark, though it is less abundant than ibogaine.[5] While much of the pharmacological research has focused on ibogaine for its potential in treating substance use disorders, understanding the properties and isolation of this compound is crucial for comprehensive quality control of T. iboga extracts and for exploring the unique therapeutic potential of the plant's minor alkaloids.

Quantitative Analysis of Tabernanthe iboga Alkaloids

The alkaloid content of T. iboga root bark is variable, but ibogaine is consistently the primary component, followed by this compound and ibogamine. The precise yield and ratio of these alkaloids depend on the extraction method and the specific plant specimen.[6][7] Utilization of an organic solvent like acetone or methanol generally yields a total alkaloid fraction with a higher relative content of iboga alkaloids compared to water-based extractions.[6]

Table 1: Relative Abundance of Major Alkaloids in Tabernanthe iboga Root Bark

| Alkaloid | Typical Percentage of Total Alkaloids (TA) | Notes |

| Ibogaine | ~80% | The most abundant and well-researched alkaloid.[5] |

| This compound | Up to 15% | A significant minor alkaloid.[5][8] |

| Ibogamine | Up to 5% | Another minor alkaloid present in smaller quantities.[5][8] |

| Other Alkaloids | Variable | Includes compounds like voacangine and tabernanthine.[6][8][9] |

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard methods for the quantitative analysis of these alkaloids in plant-derived products.[10][11] Studies have shown high variability in the ibogaine content of commercially available iboga products, ranging from less than 1% to over 70% in purified extracts, highlighting the need for rigorous analytical chemistry.[7][10]

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound begins with a standard acid-base extraction to isolate the total alkaloid (TA) fraction from the powdered root bark. Subsequent chromatographic steps are then required to separate the individual alkaloids.

General Experimental Workflow

The overall process involves an initial extraction of alkaloids from the plant matrix, precipitation of the total alkaloids, and subsequent purification to isolate the target compound, this compound.

Protocol 1: Acid-Base Extraction of Total Alkaloids

This protocol is adapted from established low-tech procedures for extracting total alkaloids from T. iboga root bark.[12][13][14]

-

Maceration: Mix 100g of finely powdered T. iboga root bark with 500mL of a 0.5% acetic acid solution (diluted vinegar can be used). Stir the mixture intermittently at room temperature for at least 2 hours, or let it stand overnight to ensure complete extraction.[13]

-

Filtration: Separate the solid plant material from the acidic liquid extract by filtering through a fine cloth or filter paper. Press the solid material to recover the maximum amount of liquid.

-

Repeat Extraction (Optional but Recommended): To maximize yield, repeat the extraction process on the solid plant residue with fresh acetic acid solution. Combine the liquid extracts.

-

Precipitation: While stirring, slowly add a 5% ammonia solution to the combined acidic extract. A grey to brown precipitate of the total alkaloids will form. Continue adding ammonia solution until the pH of the mixture is 9 or higher to ensure complete precipitation.[13]

-

Isolation of Total Alkaloids (TA): Collect the precipitated solid by filtration (e.g., using a coffee filter or Whatman filter paper). Wash the collected solid with distilled water to remove excess ammonia and other water-soluble impurities.

-

Drying: Carefully dry the collected TA solid at a low temperature (e.g., 50°C) until it becomes a fine, dry powder.[13] This material is the crude Total Alkaloid (TA) base.

Protocol 2: Chromatographic Separation of this compound

The crude TA powder is a mixture of ibogaine, this compound, ibogamine, and other alkaloids. Separation requires chromatographic techniques.

-

Thin-Layer Chromatography (TLC): TLC is used for rapid qualitative analysis and to determine the optimal solvent system for column chromatography. Using a silica plate and eluting with ethyl acetate, this compound appears as a distinct spot (Rf ≈ 0.07) below ibogaine (Rf ≈ 0.16) and ibogamine (Rf ≈ 0.21) after staining with iodine vapor.[14]

-

Column Chromatography: Pack a chromatography column with basic alumina (activity III). Dissolve the crude TA in a minimal amount of the initial eluting solvent. Elute the column with a solvent gradient, starting with a non-polar solvent like cyclohexane and gradually increasing polarity with benzene or toluene.[14] Collect fractions and monitor their composition using TLC to isolate the fraction containing pure this compound.

-

High-Performance Liquid Chromatography (HPLC): For analytical and preparative scale purification, reversed-phase HPLC is highly effective. A C18 column is typically used with a mobile phase consisting of a buffered acetonitrile/water mixture.[15][16]

Table 2: Example HPLC Retention Times for Iboga Alkaloids

| Alkaloid | Retention Time (minutes) |

| This compound | ~4.7 |

| Ibogaine | ~6.2 |

| Voacangine | ~6.9 |

| Ibogamine | ~7.8 |

| (Data based on a specific method using a 125 x 4.0 mm C-18 column, detection at 278 nm, and a flow rate of 1.0 mL/min.[15]) |

Pharmacological Profile and Signaling Pathways

The pharmacology of this compound is not as extensively studied as that of ibogaine. However, due to their structural similarity, it is presumed to interact with many of the same neurotransmitter systems. Ibogaine is known for its complex pharmacology, acting as a "dirty drug" that binds to numerous targets.[17][18]

Key targets for iboga alkaloids include:

-

Opioid Receptors: Ibogaine binds to mu and kappa opioid receptors.[19][20][21]

-

Serotonin Systems: It is a potent serotonin reuptake inhibitor (SSRI).[19]

-

Dopamine Systems: It interacts with the dopamine transporter (DAT), affecting dopamine signaling in reward pathways like the ventral tegmental area (VTA).[19][22]

-

NMDA Receptors: It acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[19][21][23]

-

Sigma Receptors: Ibogaine shows moderate affinity for sigma-2 receptors, an interaction which may be linked to its neurotoxic effects at high doses.[17][24]

-

Nicotinic Acetylcholine Receptors (nAChRs): It is a noncompetitive antagonist of the α3β4 subtype, which may mediate some of its anti-addictive properties.[19][22]

-

Neurotrophic Factors: Ibogaine stimulates the production of Glial-Derived Neurotrophic Factor (GDNF) in the VTA, which may help restore damaged dopamine neurons.[19][25][26]

While specific binding affinities for this compound are not widely reported, some functional data exists. In rodent studies, this compound was found to be significantly more potent at inducing tremors than ibogaine, suggesting it has a distinct pharmacological or potency profile at the responsible targets.[5][27]

Conclusion

This compound is a structurally important alkaloid within the Tabernanthe iboga plant. While its discovery followed that of its more famous counterpart, ibogaine, it represents a significant portion of the plant's total alkaloid content. The isolation of pure this compound is achievable through a combination of classic acid-base extraction and modern chromatographic techniques like HPLC. Further research is warranted to fully elucidate the specific pharmacological profile of this compound and to determine its individual contribution to the overall therapeutic and psychoactive effects of T. iboga extracts. A thorough understanding of its properties is essential for any drug development program utilizing this unique class of natural products.

References

- 1. legislativeanalysis.org [legislativeanalysis.org]

- 2. experienceibogaine.com [experienceibogaine.com]

- 3. Ibogaine - Wikipedia [en.wikipedia.org]

- 4. transcendibogaine.com [transcendibogaine.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. drugs.com [drugs.com]

- 9. tandfonline.com [tandfonline.com]

- 10. scielo.br [scielo.br]

- 11. scite.ai [scite.ai]

- 12. puzzlepiece.org [puzzlepiece.org]

- 13. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 14. tandfonline.com [tandfonline.com]

- 15. puzzlepiece.org [puzzlepiece.org]

- 16. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands [mdpi.com]

- 18. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. beondibogaine.com [beondibogaine.com]

- 20. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

- 22. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 25. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 27. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

A Comprehensive Review of Ibogaline's Neuropharmacology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaline, a naturally occurring indole alkaloid and a minor constituent of the Tabernanthe iboga plant, has garnered significant scientific interest for its complex and multifaceted neuropharmacological profile. While its structural analog ibogaine is more widely studied for its purported anti-addictive properties, this compound itself exhibits a unique spectrum of activity across various neurotransmitter systems. This technical guide provides a comprehensive review of the current understanding of this compound's neuropharmacology, with a focus on its interactions with key central nervous system targets. We present a detailed summary of its receptor binding affinities and functional effects, consolidated into clear, comparative tables. Furthermore, this guide outlines the detailed experimental methodologies employed in foundational studies to elucidate this compound's mechanism of action, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a thorough resource for researchers and drug development professionals engaged in the study of iboga alkaloids and the exploration of novel therapeutic agents for neurological and psychiatric disorders.

Introduction

The intricate pharmacology of iboga alkaloids presents both a challenge and an opportunity for neuroscientists and drug developers. This compound, while less abundant than ibogaine, contributes to the overall psychoactive effects of Tabernanthe iboga extracts. Its distinct neurochemical interactions warrant specific investigation to delineate its potential therapeutic applications and to understand its role within the broader class of iboga alkaloids. This guide synthesizes the available preclinical data on this compound's neuropharmacology, providing a granular view of its molecular targets and functional consequences.

Receptor and Transporter Interactions: Quantitative Data

This compound's neuropharmacological effects are underpinned by its interactions with a wide array of molecular targets, including neurotransmitter receptors and transporters. The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (IC50) of this compound and its primary metabolite, noribogaine. This data has been compiled from various in vitro studies.

Table 1: this compound and Noribogaine Binding Affinities (Ki) for Opioid and Sigma Receptors

| Receptor Subtype | Ligand | Ki (nM) | Species/Tissue | Reference(s) |

| μ-Opioid | This compound | ~130 (high-affinity), ~4000 (low-affinity) | Mouse Forebrain | [1] |

| Noribogaine | 2660 ± 620 | Rat Brain | [2] | |

| κ-Opioid | This compound | 3770 ± 810 | Rat Brain | [2] |

| Noribogaine | 960 ± 80 | Rat Brain | [2] | |

| δ-Opioid | This compound | >100,000 | Rat Brain | [2] |

| Noribogaine | 24720 ± 2260 | Rat Brain | [2] | |

| Sigma-1 | This compound | 8554 | Guinea Pig Brain | [3] |

| Sigma-2 | This compound | 201 | Rat Liver | [3][4] |

Table 2: this compound and Noribogaine Functional Inhibition (IC50) of Neurotransmitter Transporters and Ion Channels

| Target | Ligand | IC50 (µM) | Experimental System | Reference(s) |

| Serotonin Transporter (SERT) | This compound | 2.98 | hSERT-transfected cells | [5] |

| Noribogaine | 0.28 | hSERT-transfected cells | [5] | |

| Dopamine Transporter (DAT) | This compound | Not specified | Not specified | |

| Noribogaine | 6.76 | hDAT-transfected cells | [5] | |

| NMDA Receptor | This compound | 3.1 (at -60 mV) | Cultured Rat Hippocampal Neurons | [6] |

| α3β4 Nicotinic Acetylcholine Receptor | This compound | ~17 | Human Embryonic Muscle AChRs | [7] |

| hERG Potassium Channel | This compound | 4 | TSA-201 cells | [8][9] |

| hNav1.5 Sodium Channel | This compound | 142 | TSA-201 cells | [8] |

| hCav1.2 Calcium Channel | This compound | 163 | TSA-201 cells | [8] |

Table 3: this compound Binding Affinities (Ki) for Other Receptors

| Receptor | Ki (µM) | Species/Tissue | Reference(s) |

| Muscarinic M1 Receptor | Low µM range | Not specified | [8] |

| Muscarinic M2 Receptor | Low µM range | Not specified | [8] |

Detailed Methodologies of Key Experiments

The quantitative data presented above were generated using a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the data and for designing future studies.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor.

-

Objective: To quantify the binding affinity (Ki) of this compound for its target receptors.

-

General Protocol:

-

Tissue/Cell Preparation: Homogenates of specific brain regions (e.g., cortex, striatum) or membranes from cells expressing the receptor of interest are prepared.

-

Incubation: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind with high affinity and specificity to the target receptor) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the functional effects of a drug on ion channels and receptors by measuring the electrical currents flowing across the cell membrane.

-

Objective: To determine the functional inhibition (IC50) of this compound on ligand-gated ion channels like the NMDA receptor.

-

General Protocol:

-

Cell Culture: Neurons (e.g., hippocampal neurons) are cultured on coverslips.

-

Pipette Preparation: A glass micropipette with a very fine tip (around 1 micrometer in diameter) is filled with an electrolyte solution that mimics the intracellular fluid.

-

Gigaohm Seal Formation: The micropipette is brought into contact with the membrane of a single neuron, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, allowing for electrical access to the entire cell interior.

-

Current Recording: The membrane potential is "clamped" at a specific voltage. An agonist (e.g., NMDA) is applied to activate the target receptors, and the resulting ionic current is recorded.

-

Drug Application: this compound is then applied at various concentrations, and the change in the agonist-induced current is measured to determine the IC50.

-

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.

-

Objective: To assess the effect of this compound administration on the extracellular concentrations of neurotransmitters like dopamine and serotonin.

-

General Protocol:

-

Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., nucleus accumbens, striatum) of an anesthetized animal.

-

Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

-

Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane and into the aCSF. The resulting "dialysate" is collected in small fractions over time.

-

Drug Administration: this compound is administered to the animal (e.g., via intraperitoneal injection).

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate samples is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Changes in neurotransmitter levels from baseline are calculated to determine the effect of the drug.

-

Key Signaling Pathways and Mechanisms of Action

This compound's diverse receptor interactions translate into complex effects on intracellular signaling and neuronal function.

Opioid Receptor Modulation

This compound displays a preference for kappa-opioid receptors over mu- and delta-opioid receptors.[2] Its metabolite, noribogaine, also binds to these receptors, albeit with a different affinity profile.[2] The interaction with kappa-opioid receptors is thought to contribute to the regulation of dopamine release.[9] Specifically, kappa-opioid receptor agonism can lead to a decrease in dopamine levels in reward-related brain regions.

NMDA Receptor Antagonism

This compound acts as a non-competitive antagonist at the NMDA receptor, meaning it blocks the ion channel of the receptor rather than competing with glutamate for its binding site.[6] This "open channel blockade" is voltage-dependent and is a mechanism shared with other dissociative anesthetics. This action is believed to play a role in altering synaptic plasticity and may contribute to the reported anti-addictive effects of iboga alkaloids.

Serotonin and Dopamine Transporter Inhibition

This compound and its metabolite noribogaine inhibit the reuptake of serotonin and dopamine by blocking their respective transporters, SERT and DAT.[5] Noribogaine is a particularly potent inhibitor of SERT.[5] The inhibition of SERT by this compound is non-competitive, meaning it does not compete with serotonin for the same binding site.[1] This leads to an increase in the extracellular levels of these neurotransmitters, which can significantly impact mood and behavior.

References

- 1. High affinity ibogaine binding to a mu opioid agonist site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Radioligand-binding study of noribogaine, a likely metabolite of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibogaine and its congeners are sigma 2 receptor-selective ligands with moderate affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Ibogaine block of the NMDA receptor: in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of ibogaine analogs interacting with nicotinic acetylcholine receptors in different conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Anti-addiction drug ibogaine inhibits voltage-gated ionic currents: A study to assess the drug's cardiac ion channel profile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ibogaline's Mechanism of Action on Dopaminergic Pathways

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and research purposes only. Ibogaline is a psychoactive substance and should be handled only by qualified professionals in controlled research settings.

Executive Summary

This compound, an analog of the psychoactive alkaloid ibogaine, exhibits a complex and multifaceted interaction with the brain's dopaminergic systems. Its potential as a novel anti-addictive agent stems from its ability to modulate dopamine pathways, which are central to reward, motivation, and the reinforcing effects of drugs of abuse. Unlike typical dopamine receptor agonists or antagonists, this compound's mechanism is not direct but involves a polypharmacological profile, engaging with multiple targets that indirectly influence dopamine neurotransmission. This guide provides a detailed examination of this compound's action on the dopamine transporter (DAT), its influence on extracellular dopamine levels, its modulation of dopaminergic neuron activity via various receptor systems, and its impact on neurotrophic factors within the ventral tegmental area (VTA). All quantitative data are summarized for clarity, experimental protocols are detailed, and key pathways are visualized.

Interaction with the Dopamine Transporter (DAT)

This compound directly interacts with the dopamine transporter (DAT), a key protein responsible for the reuptake of dopamine from the synaptic cleft. This interaction is a primary component of its mechanism of action.

Binding and Inhibition

Studies have consistently shown that this compound binds to DAT and inhibits dopamine uptake. Research using rat brain synaptosomes demonstrated that this compound competitively blocks dopamine uptake with an IC50 value in the micromolar range.[1] Further investigation revealed that this compound acts as a noncompetitive inhibitor of the human dopamine transporter (hDAT), binding to a distinct site accessible from the cell exterior that does not overlap with the substrate-binding site.[2] This noncompetitive action stabilizes the transporter in an inward-open conformation.[2]

Quantitative Data: DAT Inhibition

| Compound | Preparation | Assay Type | IC50 (µM) | Nature of Inhibition | Reference |

| This compound | Rat Brain Synaptosomes | [³H]-DA Uptake | 20 | Competitive | [1] |

| This compound | HEK-293 cells (hDAT) | Substrate Uptake | 23 (18-30) | Noncompetitive | [2] |

| This compound & Harmaline | Striatal Synaptosomes | [³H]-DA Uptake | Dose-dependent inhibition (10⁻⁷-10⁻⁴ M) | Not specified | [3] |

Experimental Protocols

Protocol 2.3.1: Synaptosome Dopamine Uptake Assay

-

Objective: To measure the effect of this compound on the uptake of radiolabeled dopamine into presynaptic terminals.

-

Methodology:

-

Synaptosome Preparation: Brain tissue (e.g., rat striatum) is homogenized in a buffered sucrose solution. The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

Uptake Assay: Synaptosomes are resuspended in a physiological buffer and pre-incubated with various concentrations of this compound or a vehicle control.

-

Initiation: The uptake reaction is initiated by adding a known concentration of radiolabeled dopamine (e.g., [³H]-DA).

-

Termination: After a short incubation period (e.g., 5-10 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound [³H]-DA to pass through.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. The IC50 value is calculated by determining the concentration of this compound that inhibits 50% of the specific [³H]-DA uptake.[1][3]

-

Signaling Pathway Diagram

Caption: this compound noncompetitively inhibits the dopamine transporter (DAT).

Effects on Extracellular Dopamine Levels

This compound exerts complex, dose- and region-dependent effects on extracellular dopamine concentrations. In vivo microdialysis studies in rats have been instrumental in characterizing these effects.

Biphasic and Region-Specific Effects

Local perfusion of this compound into the nucleus accumbens or striatum produces a biphasic effect:

-

Low Doses (10⁻⁶ M - 10⁻⁴ M): Cause a decrease in extracellular dopamine levels.[3] This inhibitory effect is suggested to be mediated by kappa opioid receptors, as it is blocked by co-administration of the opioid antagonist naloxone.[3]

-

High Doses (5 x 10⁻⁴ M - 10⁻³ M): Lead to an increase in extracellular dopamine.[3] This stimulatory effect is thought to be mediated by its interaction with the dopamine transporter.[3]

Systemic administration (40 mg/kg, i.p.) also shows region-specific acute effects: a decrease in the striatum, an increase in the prefrontal cortex, and no significant change in the nucleus accumbens.[4]

Modulation of Stimulant-Induced Dopamine Release

This compound pretreatment (19 hours prior) alters the dopaminergic response to other drugs of abuse:

-

It blocks morphine-induced dopamine release in the nucleus accumbens, striatum, and prefrontal cortex.[4][5]

-

Conversely, it enhances the dopamine-releasing effects of stimulants like cocaine and amphetamine.[5][6]

Quantitative Data: Microdialysis Studies

| Brain Region | This compound Administration | Effect on Extracellular Dopamine | Co-administered Drug | Modulatory Effect of this compound | Reference |

| Nucleus Accumbens/Striatum | Local Perfusion (10⁻⁶ - 10⁻⁴ M) | Decrease | - | - | [3] |

| Nucleus Accumbens/Striatum | Local Perfusion (5x10⁻⁴ - 10⁻³ M) | Increase | - | - | [3] |

| Striatum | Systemic (40 mg/kg, acute) | Decrease | - | - | [4] |

| Prefrontal Cortex | Systemic (40 mg/kg, acute) | Increase | - | - | [4] |

| Nucleus Accumbens | Systemic (40 mg/kg, acute) | No significant effect | - | - | [4] |

| NAcc, Striatum, PFC | Systemic (40 mg/kg, 19h pre) | - | Morphine (5 mg/kg) | Blocked DA increase | [4] |

| NAcc, Striatum | Systemic (40 mg/kg, 19h pre) | - | D-amphetamine (1.25 mg/kg) | Potentiated DA increase | [6] |

Experimental Protocols

Protocol 3.4.1: In Vivo Microdialysis

-

Objective: To measure real-time concentrations of extracellular dopamine and its metabolites in specific brain regions of freely moving animals.

-

Methodology:

-

Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting a specific brain region (e.g., nucleus accumbens). Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe has a semi-permeable membrane at its tip.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Sampling: Neurotransmitters in the extracellular fluid, including dopamine, diffuse across the membrane into the aCSF based on the concentration gradient. The resulting fluid (dialysate) is collected in timed fractions.

-

Analysis: The concentration of dopamine and its metabolites (DOPAC, HVA) in the dialysate is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

-

Data Interpretation: Baseline levels are established before drug administration. Changes in dopamine levels following systemic or local (via the probe) administration of this compound are expressed as a percentage of the baseline.[3][4][6]

-

Logical Relationship Diagram

Caption: this compound's biphasic effect on extracellular dopamine levels.

Indirect Modulation of Dopaminergic Pathways

While this compound's affinity for dopamine D1 or D2 receptors is low to negligible, it interacts with several other receptor systems that are known to modulate the activity of dopaminergic neurons, particularly in the mesolimbic pathway.[7][8]

Key Receptor Interactions

-

Kappa Opioid Receptors (KOR): this compound acts as a KOR agonist.[5] Activation of KORs on dopamine nerve terminals is known to inhibit dopamine release, which likely contributes to the dopamine-decreasing effects seen at lower this compound concentrations.[3]

-

NMDA Receptors: this compound is an N-methyl-D-aspartate (NMDA) receptor antagonist.[5][9] By blocking these glutamate receptors, this compound can reduce the excitatory drive onto dopamine neurons, thereby modulating their firing patterns and dopamine release. This action is implicated in its ability to reduce withdrawal symptoms and drug-seeking behavior.[10][11]

-

Sigma-2 (σ₂) Receptors: this compound binds with moderate affinity to σ₂ receptors.[5][12] The activation of σ₂ receptors may modulate dopamine release, contributing to the complex effects of this compound.[10][13]

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound is a potent antagonist of the α3β4 subtype of nAChRs.[10][14] These receptors are densely located in the medial habenula-interpeduncular nucleus (MHb-IPN) pathway, which provides critical regulatory input to VTA dopamine neurons. By blocking these receptors, this compound can inhibit cholinergic signaling that would normally activate VTA dopamine neurons and promote dopamine release.[15]

Quantitative Data: Receptor Binding Affinities

| Receptor/Transporter Target | Ligand/Assay | Kᵢ or IC₅₀ (µM) | Reference |

| Dopaminergic System | |||

| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | 1-4 | [9][16] |

| Opioid System | |||

| Kappa Opioid | [³H]-U69,593 | 1.3 - 4.5 | [9][16] |

| Mu Opioid | [³H]-DAMGO | 2.2 - 4.0 | [9][16][17] |

| Glutamatergic System | |||

| NMDA (MK-801 site) | [³H]-MK-801 | 1.2 - 2.5 | [9][16] |

| Serotonergic System | |||

| Serotonin Transporter (SERT) | [³H]-Paroxetine | 0.9 - 4.8 | [9][16] |

| 5-HT₂ Receptor | [³H]-Ketanserin | 1.4 - 2.2 | [9][16] |

| 5-HT₃ Receptor | [³H]-GR65630 | 0.2 - 0.4 | [9][16] |

| Other Systems | |||

| Sigma-2 Receptor | [³H]-DTG | 0.201 | [12] |

| Nicotinic Receptor (α3β4) | Functional Antagonism | Potent | [14] |

Note: Values are compiled from multiple studies and may vary based on experimental conditions.

Experimental Protocols

Protocol 4.3.1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for various neuroreceptors and transporters.

-

Methodology:

-

Membrane Preparation: Brain tissue or cells expressing the receptor of interest are homogenized and centrifuged to prepare a membrane fraction rich in the target protein.

-

Competitive Binding: The membranes are incubated with a specific, high-affinity radioligand (e.g., [³H]-MK-801 for the NMDA receptor) at a fixed concentration, along with varying concentrations of the unlabeled competitor drug (this compound).

-

Equilibrium & Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration.

-

Quantification: The radioactivity of the filters is measured. The data are used to generate a competition curve.

-

Calculation: The IC50 (the concentration of this compound that displaces 50% of the specific radioligand binding) is determined from the curve. The Kᵢ (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[9][16][18]

-

Signaling Pathway Diagram

Caption: this compound indirectly modulates VTA dopamine neurons via multiple receptor systems.

Effects on VTA Dopamine Neurons and Neurotrophic Factors

Beyond acute receptor interactions, this compound induces lasting changes in the VTA, a critical hub for dopaminergic cell bodies of the mesolimbic pathway.

Electrophysiological Effects

Extracellular recordings in anesthetized rats have shown that intravenous this compound acutely causes a marked excitation of VTA dopamine neuron firing.[19] However, this excitatory effect is not long-lasting. When administered 19 hours prior, this compound does not alter the spontaneous activity of VTA neurons or their response to morphine or cocaine, suggesting other mechanisms are responsible for its persistent anti-addictive effects.[19]

Upregulation of Neurotrophic Factors

A key long-term mechanism of this compound is its ability to increase the expression of Glial cell-Derived Neurotrophic Factor (GDNF) in the VTA.[11][20] GDNF is a protein that promotes the survival, growth, and maintenance of dopamine neurons.[11][21]

-

A single administration of ibogaine (40 mg/kg) in rats selectively upregulates GDNF in the VTA and substantia nigra 24 hours after treatment.[20][22]

-

This increase in GDNF may repair and stabilize dopamine circuits that have been affected by chronic drug use, contributing to the long-lasting reduction in drug-seeking behavior.[11][20]

-

Microinjection of ibogaine directly into the VTA reduces ethanol self-administration, an effect that is blocked by co-administering a GDNF-neutralizing antibody, directly linking VTA GDNF to its anti-addictive properties.[20][22]

Experimental Protocols

Protocol 5.3.1: In Vivo Single-Unit Electrophysiology

-

Objective: To record the firing rate and pattern of individual VTA dopamine neurons in response to this compound.

-

Methodology:

-

Animal Preparation: An animal (typically a rat) is anesthetized and placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is slowly lowered into the VTA.

-

Neuron Identification: Dopamine neurons are identified based on established electrophysiological criteria, such as a slow firing rate, long-duration action potentials, and burst firing patterns.[23]

-

Drug Administration: A stable baseline firing rate is recorded before this compound is administered intravenously.

-

Data Recording: Changes in the neuron's firing rate and pattern are recorded continuously post-injection.[19]

-

Protocol 5.3.2: GDNF Expression Analysis (qPCR/Western Blot)

-

Objective: To quantify changes in GDNF mRNA and protein levels in the VTA following this compound administration.

-

Methodology:

-

Animal Treatment: Rats are administered this compound (e.g., 20 or 40 mg/kg, i.p.) or a vehicle.

-

Tissue Collection: At a specific time point (e.g., 24 hours later), the animals are euthanized, and the brains are rapidly removed. The VTA is dissected out.

-

For qPCR (mRNA): RNA is extracted from the VTA tissue, reverse-transcribed into cDNA, and then quantitative polymerase chain reaction is performed using primers specific for GDNF to measure mRNA expression levels relative to a housekeeping gene.

-

For Western Blot (Protein): The VTA tissue is homogenized in a lysis buffer. Proteins are separated by size via SDS-PAGE, transferred to a membrane, and then probed with a primary antibody specific for GDNF, followed by a secondary antibody linked to a detection system. The intensity of the resulting band indicates the amount of GDNF protein.[20]

-

Experimental Workflow Diagram

Caption: Experimental workflow for measuring GDNF expression in the VTA.

Conclusion

The mechanism of action of this compound on dopaminergic pathways is intricate and cannot be attributed to a single target. It is the compound's unique polypharmacology that underlies its effects. Key actions include:

-

Direct DAT Interaction: Noncompetitive inhibition of the dopamine transporter, altering dopamine reuptake kinetics.

-

Biphasic Modulation of Dopamine Levels: A dose-dependent decrease (likely via KOR agonism) and increase (via DAT interaction) in extracellular dopamine.

-

Indirect Receptor-Mediated Control: Modulation of dopamine neuron activity through antagonism of NMDA and α3β4 nAChR receptors and agonism at kappa opioid receptors.

-

Neurotrophic Support: Long-term upregulation of GDNF in the VTA, which may promote the resilience and repair of dopaminergic neurons.

This combination of acute neurotransmitter modulation and long-term neurotrophic effects provides a compelling rationale for the continued investigation of this compound and its analogs as potential pharmacotherapies for substance use disorders. Future research should focus on further elucidating the downstream signaling consequences of these interactions and optimizing the therapeutic profile of this class of compounds.

References

- 1. The effects of ibogaine on dopamine and serotonin transport in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanistic Basis for Noncompetitive Ibogaine Inhibition of Serotonin and Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropharmacological characterization of local ibogaine effects on dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interactions between ibogaine, a potential anti-addictive agent, and morphine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interactions of ibogaine and D-amphetamine: in vivo microdialysis and motor behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 8. iceers.org [iceers.org]

- 9. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ibogaine How It Works Understanding Its Mechanisms of Action [roothealing.com]

- 11. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 12. Morphing of Ibogaine: A Successful Attempt into the Search for Sigma-2 Receptor Ligands [mdpi.com]

- 13. iceers.org [iceers.org]

- 14. Antagonism of alpha 3 beta 4 nicotinic receptors as a strategy to reduce opioid and stimulant self-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. blossomanalysis.com [blossomanalysis.com]

- 17. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Effects of ibogaine, and cocaine and morphine after ibogaine, on ventral tegmental dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

- 21. beondibogaine.com [beondibogaine.com]

- 22. Frontiers | Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits [frontiersin.org]

- 23. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Psychoactive Properties of Ibogaline: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaline, a structural analog of the psychoactive indole alkaloid ibogaine, is a member of the iboga alkaloid family. While research has predominantly focused on ibogaine and its primary metabolite, noribogaine, for their potential in treating substance use disorders, the specific psychoactive properties and neuropharmacological profile of this compound remain less characterized. This technical guide synthesizes the currently available data on this compound, including its synthesis and known receptor interactions. Due to the limited specific data on this compound, this paper also presents a comprehensive overview of the well-documented psychoactive properties of the closely related and extensively studied ibogaine, to provide a comparative context and potential framework for future research into this compound. This includes a summary of receptor binding affinities, proposed mechanisms of action, and relevant experimental methodologies. All quantitative data for the parent compound ibogaine and its metabolite are presented in structured tables, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

The iboga alkaloids, derived from the West African shrub Tabernanthe iboga, have garnered significant scientific interest for their complex and potent effects on the central nervous system. Ibogaine, the most studied of these compounds, has been investigated for its potential to interrupt addiction to a range of substances, including opioids, stimulants, and alcohol.[1][2] this compound, as a close structural relative of ibogaine, presents a compelling subject for investigation to understand the structure-activity relationships within this class of molecules and to explore potentially novel therapeutic applications.

This document aims to provide a detailed technical overview of the current state of knowledge regarding this compound's psychoactive properties. Given the nascent stage of dedicated research on this compound, this guide will heavily reference the extensive body of work on ibogaine to infer potential mechanisms and guide future experimental design.

Synthesis of this compound

A recent breakthrough in synthetic chemistry has enabled the efficient and modular total synthesis of this compound, alongside other iboga alkaloids.[3] This development is crucial for facilitating further biological and pharmacological investigation by providing a reliable source of the compound and enabling the creation of novel analogs.

Experimental Protocol: Total Synthesis of (±)-Ibogaline

The total synthesis of (±)-ibogaline can be achieved through a multi-step process. A key feature of a recently developed strategy is its ability to access a variety of iboga alkaloids from a common intermediate.[3] While the full, step-by-step protocol is extensive, a general workflow is described below.

Workflow for the Synthesis of this compound:

Psychoactive Properties and Mechanism of Action

Direct research into the psychoactive effects and mechanism of action of this compound is limited. However, its structural similarity to ibogaine suggests that it may share a complex polypharmacological profile, interacting with multiple neurotransmitter systems.

Known Receptor Interactions of this compound

Current literature indicates that this compound, along with other iboga alkaloids like ibogamine and tabernanthine, demonstrates affinity for the sigma-2 (σ2) receptor.[3] One study reported a Ki value of 194 nM for tabernanthine, a closely related isomer of this compound, at the σ2 receptor, while ibogaine's affinity was reported with a Ki of 201 nM.[3] The sigma-2 receptor is implicated in various cellular functions and is a target of interest for neuroactive and anti-cancer drugs.

Inferred Psychoactive Properties from Ibogaine

To provide a framework for understanding the potential psychoactive properties of this compound, this section details the well-established pharmacology of ibogaine. It is crucial to note that these are inferred properties and require experimental validation for this compound itself.

Ibogaine's effects are multifaceted, involving interactions with opioid, serotonin, dopamine, glutamate, and nicotinic receptor systems.[4] Its psychoactive effects are often described as oneirogenic (dream-inducing) and introspective.

3.2.1. Receptor Binding Profile of Ibogaine and Noribogaine

Radioligand binding assays have been instrumental in elucidating the broad receptor interaction profile of ibogaine and its primary active metabolite, noribogaine.[5][6][7] The following tables summarize the binding affinities (Ki and IC50 values) for these compounds across various neurotransmitter receptors and transporters.

Table 1: Receptor Binding Affinities (Ki) of Ibogaine and Noribogaine

| Receptor/Transporter | Ibogaine Ki (nM) | Noribogaine Ki (nM) | Reference |

| Kappa Opioid Receptor (KOR) | 2,000 - 4,000 | 600 - 1,000 | [4] |

| Mu Opioid Receptor (MOR) | 3,760 | 160 | [6] |

| Delta Opioid Receptor (DOR) | >100,000 | 25,000 | [4] |

| Serotonin Transporter (SERT) | 548 | 40.7 | [6] |

| Dopamine Transporter (DAT) | 1,980 | 2,050 | [6] |

| NMDA Receptor | 3,100 | 15,000 | [6] |

| Sigma-1 Receptor (σ1) | 2,500 | 15,006 | [6] |

| Sigma-2 Receptor (σ2) | 400 | 5,226 | [6] |

Table 2: Inhibitory Concentrations (IC50) of Ibogaine and Noribogaine

| Receptor/Channel | Ibogaine IC50 (µM) | Noribogaine IC50 (µM) | Reference |

| α3β4 Nicotinic Acetylcholine Receptor | 0.95 | 6.82 | [6][7] |

| hERG Potassium Channel | 3.53 | 2.86 | [6] |

| Muscle Acetylcholine Receptor | 17 | - | [6] |

Key Signaling Pathways Modulated by Iboga Alkaloids (Inferred from Ibogaine)

The complex pharmacology of ibogaine suggests that it modulates multiple intracellular signaling pathways. These interactions are thought to underlie its purported anti-addictive and psychoactive effects. The following diagram illustrates the primary neurotransmitter systems affected by ibogaine, which may also be relevant for this compound.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unraveling Ibogaineâs Mechanisms: A Neuropharmacology View Perspective [roothealing.com]

- 5. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Therapeutic Potential of Iboga Alkaloids: Ibogaine and Ibogaline

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ibogaine and related iboga alkaloids, such as ibogaline, are naturally occurring psychoactive compounds that have garnered significant interest for their potential in treating substance use disorders (SUDs). Preliminary evidence from preclinical and clinical studies suggests that a single administration of ibogaine can lead to a significant reduction in withdrawal symptoms and craving for extended periods.[1][2][3] This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their complex pharmacology, pharmacokinetic profiles, and the data emerging from preliminary therapeutic studies. It summarizes key quantitative findings, details experimental protocols from pivotal studies, and visualizes the complex mechanisms of action to support further research and drug development in this promising area. Despite encouraging findings, significant safety concerns, particularly cardiotoxicity, remain a critical barrier to clinical use, underscoring the need for rigorous, controlled trials and the development of safer synthetic analogs.[4][5][6]

Pharmacodynamics and Mechanism of Action

Ibogaine's therapeutic effects are believed to stem from its complex pharmacology, as it interacts with multiple neurotransmitter systems simultaneously.[7][8] This multi-target engagement distinguishes it from many conventional pharmacotherapies and may underlie its broad efficacy across different types of SUDs. The primary metabolite, noribogaine, is also pharmacologically active and has a long half-life, which is thought to contribute to the sustained anti-addictive effects.[1][9]

The principal mechanisms of action include:

-

Serotonin System: Ibogaine and noribogaine are potent serotonin reuptake inhibitors (SSRIs), increasing synaptic serotonin levels.[10] This action at the serotonin transporter (SERT) is hypothesized to be a key contributor to its antidepressant and anti-addictive properties.[10][11]

-

Dopamine System: The compound exhibits biphasic effects on dopamine, initially decreasing and then restoring dopamine signaling in key reward pathways like the ventral tegmental area (VTA) and nucleus accumbens.[10] It also interacts with the dopamine transporter (DAT) and has been shown to block morphine-induced dopamine release.[10][12]

-

Opioid System: Ibogaine interacts with all three major opioid receptors. It acts as a weak mu-opioid receptor antagonist, which may contribute to its anti-craving effects, and as a kappa-opioid receptor agonist, an action associated with antidepressant and anti-addictive properties.[10][12]

-

NMDA Receptors: As an N-methyl-D-aspartate (NMDA) receptor antagonist, ibogaine can mitigate opioid withdrawal symptoms, reduce drug-seeking behaviors, and may offer neuroprotective effects.[10][12]

-

Nicotinic Receptors: Ibogaine is a noncompetitive antagonist of the α3β4 nicotinic acetylcholine receptor, a mechanism implicated in attenuating opioid withdrawal.[10][13]

-

Glial Cell Line-Derived Neurotrophic Factor (GDNF) Pathway: Ibogaine stimulates the production of GDNF, a neurotrophic factor that can restore damaged dopamine neurons.[10][14] This action is particularly relevant to its effects on alcohol consumption and is mediated through the VTA.[15]

-

Sigma-2 Receptors: Ibogaine's affinity for sigma-2 receptors has been linked to its neurotoxic effects, such as the observed loss of Purkinje cells in the cerebellum in animal models at high doses.[12][16]

References

- 1. scholars.nova.edu [scholars.nova.edu]

- 2. The antiaddictive effects of ibogaine: A systematic literature review of human studies - OPEN Foundation [open-foundation.org]

- 3. researchgate.net [researchgate.net]

- 4. A systematic literature review of clinical trials and therapeutic applications of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. experienceibogaine.com [experienceibogaine.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmacy.media.uconn.edu [pharmacy.media.uconn.edu]

- 10. beondibogaine.com [beondibogaine.com]

- 11. Ibogaine Inspires New Treatments for Addiction and Depression | UC San Francisco [ucsf.edu]

- 12. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What We Have Gained from Ibogaine: α3β4 Nicotinic Acetylcholine Receptor Inhibitors as Treatments for Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ibogaine: mechanism of action and effects on the cardiac cells. [flipper.diff.org]

- 15. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 16. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

An In-depth Technical Guide on the Binding Affinity of Ibogaine and its Analogue, Ibogaline, for Serotonin and Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibogaine, a psychoactive indole alkaloid derived from the Tabernanthe iboga plant, and its synthetic analogue, ibogaline (10-methoxyibogamine), have garnered significant interest within the scientific community for their potential therapeutic applications, particularly in the treatment of substance use disorders. Their complex pharmacology is characterized by interactions with a wide array of central nervous system targets, most notably serotonin and opioid receptors. This technical guide provides a comprehensive overview of the binding affinities and functional activities of ibogaine and this compound at these critical receptor systems. Due to a greater abundance of published research on ibogaine, this guide will primarily focus on its properties, with specific data for this compound included where available. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation: Quantitative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of ibogaine and this compound for various serotonin and opioid receptor subtypes. These values, collated from multiple radioligand binding assays, provide a quantitative measure of the compounds' potencies at these targets.

Table 1: Binding Affinity of Ibogaine for Opioid Receptors

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference(s) |

| µ-Opioid Receptor | Ibogaine | ~130 nM (high-affinity site), 4 µM (low-affinity site) | [1] |

| µ-Opioid Receptor | Ibogaine | 11.04 ± 0.66 µM | [2] |

| κ-Opioid Receptor | Ibogaine | 2 - 4 µM | [1] |

| κ-Opioid Receptor | Ibogaine | 3.77 ± 0.81 µM | [2] |

| δ-Opioid Receptor | Ibogaine | > 100 µM | [3] |

Table 2: Binding Affinity of this compound (10-Methoxyibogamine) for Opioid Receptors

| Receptor Subtype | Ligand | Binding Affinity (Ki) | Reference(s) |

| µ-Opioid Receptor | 10-Methoxyibogamine | ~130 nM (high-affinity site), 4 µM (low-affinity site) | [2] |

| κ-Opioid Receptor | 10-Methoxyibogamine | 2 - 4 µM | [2] |

Table 3: Binding Affinity of Ibogaine for Serotonin Receptors and Transporter

| Receptor/Transporter | Ligand | Binding Affinity (Ki) | Reference(s) |

| 5-HT2A Receptor | Ibogaine | 92.5 µM | [1] |

| 5-HT3 Receptor | Ibogaine | Interacted at 1-100 µM | [4] |

| Serotonin Transporter (SERT) | Ibogaine | ~10 µM | [2] |

Table 4: Functional Activity of Ibogaine at Opioid Receptors

| Receptor Subtype | Assay | Functional Activity | Parameter (Value) | Reference(s) |

| µ-Opioid Receptor | [³⁵S]GTPγS Binding | Antagonist | Ke: 3 µM | [5] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a specific receptor. The following is a generalized protocol for a competitive binding assay to determine the Ki of a test compound like ibogaine or this compound.

Objective: To determine the binding affinity (Ki) of a test compound for a specific opioid or serotonin receptor subtype.

Materials and Reagents:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for µ-opioid receptors, [³H]ketanserin for 5-HT2A receptors).

-

Test compound (ibogaine or this compound).

-

Non-specific binding inhibitor (e.g., a high concentration of an unlabeled ligand like naloxone for opioid receptors).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions like MgCl₂).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Crude membranes are prepared from cells or tissues by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

Increasing concentrations of the unlabeled test compound (ibogaine/ibogaline).

-

A fixed concentration of the radioligand.

-

The membrane preparation.

-

For determining non-specific binding, a high concentration of an unlabeled competitor is used instead of the test compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium. Incubation times and temperatures are receptor-dependent (e.g., 60 minutes at 30°C).

-

Termination and Filtration: The incubation is terminated by rapid filtration through the filter plate using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay used to determine the ability of a ligand to activate G-protein coupled receptors (GPCRs), such as opioid receptors. It measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a specific GPCR.

Materials and Reagents:

-

Cell membranes expressing the GPCR of interest.

-

[³⁵S]GTPγS.

-

GDP (Guanosine diphosphate).

-

Test compound (ibogaine or this compound).

-

Known agonist and antagonist for the receptor (positive controls).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Similar to the radioligand binding assay, crude membranes are prepared from cells or tissues expressing the receptor.

-

Assay Setup: In a 96-well plate, the following are added:

-

Assay buffer.

-

GDP.

-

The test compound at various concentrations. To test for antagonist activity, the test compound is co-incubated with a known agonist.

-

The membrane preparation.

-

-

Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 15 minutes at 30°C).

-

Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS to each well.

-

Incubation: The plate is incubated for a defined period (e.g., 60 minutes at 30°C) to allow for [³⁵S]GTPγS binding.

-

Termination and Filtration: The assay is terminated by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

-

Detection: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.

-

Data Analysis: The data is analyzed to determine the EC50 (for agonists) or IC50/Ke (for antagonists) of the test compound.

Signaling Pathways

Ibogaine's Interaction with the µ-Opioid Receptor

Functional studies, such as the [³⁵S]GTPγS binding assay, have indicated that ibogaine acts as an antagonist at the µ-opioid receptor.[5] This means that while it binds to the receptor, it does not activate the downstream signaling cascade typically initiated by agonists like morphine. Instead, it blocks the receptor, preventing agonists from binding and eliciting their effects. This antagonistic action at the µ-opioid receptor may contribute to ibogaine's reported ability to mitigate opioid withdrawal symptoms.

Ibogaine's Interaction with the Serotonin Transporter (SERT)

Ibogaine is a non-competitive inhibitor of the serotonin transporter (SERT).[6] Unlike typical selective serotonin reuptake inhibitors (SSRIs) that competitively block the serotonin binding site, ibogaine is thought to bind to a different site on the transporter. This binding stabilizes SERT in an inward-facing conformation, effectively trapping the transporter and preventing the reuptake of serotonin from the synaptic cleft.[6] This leads to an increase in extracellular serotonin levels, which may contribute to the psychoactive and potential antidepressant effects of ibogaine.

Conclusion

Ibogaine demonstrates a complex pharmacological profile with moderate to low micromolar affinity for a range of opioid and serotonin receptors. Its analogue, this compound, shows a similar affinity profile at opioid receptors, though comprehensive data, particularly for serotonin receptors, is currently lacking. Functionally, ibogaine acts as a µ-opioid receptor antagonist and a non-competitive inhibitor of the serotonin transporter. These interactions at the molecular level likely underpin its unique and multifaceted effects observed in preclinical and clinical settings. Further research is warranted to fully elucidate the therapeutic potential and the precise mechanisms of action of both ibogaine and this compound, which will be crucial for the development of safer and more effective treatments for addiction and other neuropsychiatric disorders.

References

- 1. Behavioral and biochemical evidence for a nonessential 5-HT2A component of the ibogaine-induced discriminative stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. blossomanalysis.com [blossomanalysis.com]

- 4. Receptor binding profile suggests multiple mechanisms of action are responsible for ibogaine's putative anti-addictive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Iboga Alkaloids on µ-Opioid Receptor-Coupled G Protein Activation | PLOS One [journals.plos.org]

- 6. Serotonin transporter-ibogaine complexes illuminate mechanisms of inhibition and transport - PMC [pmc.ncbi.nlm.nih.gov]

Ibogaline: A Technical Guide to Structural Elucidation and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibogaline is a naturally occurring monoterpenoid indole alkaloid found in the root bark of the West African shrub Tabernanthe iboga. As a close structural analog of the psychoactive compound ibogaine, this compound is of significant interest to the scientific community for its potential pharmacological activities. It is a minor component of the plant's total alkaloid content, typically constituting up to 15%, alongside ibogaine (around 80%) and ibogamine (up to 5%).[1][2] This technical guide provides a comprehensive overview of the structural elucidation and chemical properties of this compound, detailing the spectroscopic methods used for its characterization, its key chemical attributes, and relevant experimental protocols for its isolation and analysis. Furthermore, it explores the presumed signaling pathways based on its structural similarity to ibogaine.

Structural Elucidation

The definitive structure of this compound, an organic heteropentacyclic compound, has been established through a combination of total synthesis and advanced spectroscopic techniques.[3] Its core architecture features a complex fusion of an indole ring system with a bicyclic isoquinuclidine and a seven-membered tetrahydroazepine ring.[4][5]

Chemical Structure

This compound's chemical formula is C₂₁H₂₈N₂O₂.[1][6] It is structurally distinguished from ibogaine by the presence of an additional methoxy group on the indole ring. Specifically, it is 12,13-dimethoxyibogamine.[6]

Spectroscopic Data

The structural confirmation of this compound relies on data from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While X-ray crystallography provides the most definitive evidence of absolute stereochemistry for iboga alkaloids, specific crystallographic data for this compound is not as widely published as for ibogaine.[5]

Table 1: Spectroscopic and Physical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₂O₂ | [1][6] |

| Molar Mass | 340.467 g·mol⁻¹ | [1] |

| Exact Mass | 340.215078140 Da | [6] |

| [M+H]⁺ (Protonated Molecule) | m/z 341 | [7][8] |

| ¹H and ¹³C NMR | Data consistent with a dimethoxy-substituted ibogamine scaffold. | [9][10] |

| Solubility | Assumed to be soluble in organic solvents like chloroform, ethanol, and acetone; poorly soluble in water. | [11] |

Note: Detailed, specific NMR chemical shift assignments for this compound are not extensively documented in publicly available literature. However, analysis would be analogous to that of ibogaine, with expected shifts in the aromatic region due to the additional methoxy substituent.

Total Synthesis

The first total syntheses of this compound were reported, providing unambiguous confirmation of its structure.[12][13] A key strategy involves an indole-aziridine coupling to create essential tryptamine intermediates.[14]

Key Synthetic Steps Include:

-

Indole-Aziridine Coupling: A thermal reaction to furnish the required nosyl tryptamine starting material.[12][14]

-

Friedel-Crafts Alkylation: Formation of the crucial indole-isoquinuclidine carbon-carbon bond.[12]

-

Hydroboration-Oxidation: A regio- and diastereoselective step to form the final carbon-nitrogen bond, completing the isoquinuclidine ring system.[12]

Chemical Properties

Physical Properties

This compound is an alkaloid that exists as a solid at room temperature. Its physical properties are summarized in Table 1 above. Like its parent compound ibogaine, it is expected to be soluble in various organic solvents but has very limited solubility in water.[11]

Reactivity and Stability

This compound is susceptible to oxidation, a common characteristic of indole alkaloids.

-

Oxidation: Kisantine and Gabonine have been identified as potential oxidation byproducts of this compound.[1]

-

Light Sensitivity: Studies on the related compound ibogaine show that it can degrade upon exposure to daylight, forming oxidation products.[7][10] Similar sensitivity is expected for this compound.

-

Basicity: The presence of the tertiary amine within the isoquinuclidine ring system confers basic properties to the molecule. The pKa is expected to be similar to that of ibogaine (estimated at 8.97), indicating it will exist in a protonated, cationic form under physiological pH.[3][11]

Experimental Protocols

Isolation from Natural Sources

This compound is co-isolated with ibogaine and other alkaloids from the root bark of Tabernanthe iboga or other species like Tabernaemontana.[1][5] The general procedure involves extraction followed by chromatographic separation.

Protocol Outline:

-

Extraction: The dried and powdered root bark is subjected to extraction with an organic solvent, typically methanol.[15]

-

Acid-Base Purification: The crude extract is dissolved in an acidic aqueous solution to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar organic solvent to remove neutral compounds. The aqueous layer is subsequently basified (e.g., with NH₄OH), causing the alkaloids to precipitate or become extractable into an organic solvent like chloroform or dichloromethane.[16]

-

Chromatographic Separation: The resulting mixture of alkaloids is separated using techniques such as Thin Layer Chromatography (TLC) or column chromatography to isolate this compound from ibogaine, ibogamine, and voacangine.[7][11]

Analytical Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary technique for the detection and quantification of this compound in complex mixtures like plant extracts.[7][17]

-

Protocol:

-

Sample Preparation: The alkaloid extract is dissolved in a suitable solvent (e.g., methanol).

-

Chromatography: Separation is performed on a reverse-phase column (e.g., C8 or C18). The mobile phase typically consists of a gradient of acetonitrile and an aqueous buffer like ammonium formate.[3]

-

Detection: An electrospray ionization (ESI) source is used in positive ion mode. This compound is identified and quantified by monitoring for its protonated molecule [M+H]⁺ at m/z 341.[7][8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for analyzing iboga alkaloids, though it may require derivatization to improve volatility and thermal stability.[18][19][20]

-

Protocol:

-

Extraction: A one-step basic extraction of the sample is performed.

-

Derivatization (Optional): Analytes may be derivatized (e.g., with trifluoroacetic anhydride) to enhance chromatographic properties.[20]

-

Analysis: The sample is analyzed by capillary GC with detection by a mass spectrometer, often using chemical ionization (CI) to observe the protonated molecule.[18][19]

-

Signaling Pathways and Mechanism of Action (Inferred)

While specific pharmacological studies on this compound are limited, its profound structural similarity to ibogaine suggests it may interact with a similar array of neurological targets. The mechanisms described for ibogaine are complex and multi-faceted, involving several key neurotransmitter systems.[21][22]

Potential Targets and Pathways for this compound:

-

Serotonin System: Potent inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. This may contribute to antidepressant effects.[23]

-

Dopamine System: Binds to the dopamine transporter (DAT), potentially restoring dopamine signaling in brain regions associated with reward and addiction.[23]

-

Opioid Receptors: Interacts with kappa, mu, and delta opioid receptors. It is thought to be a kappa opioid receptor agonist, which is associated with antidepressant and anti-addictive effects.[23][24]

-

NMDA Receptors: Acts as an antagonist at NMDA receptors, a mechanism implicated in mitigating withdrawal symptoms and drug-seeking behavior.[23][24]

-

Nicotinic Acetylcholine Receptors (nAChR): Functions as a noncompetitive antagonist of the α3β4 subtype, which may help attenuate withdrawal symptoms.[21][23]

-

Neurotrophic Factors: Ibogaine has been shown to stimulate the production of Glial cell line-Derived Neurotrophic Factor (GDNF) in the ventral tegmental area (VTA).[3][23][25][26] This action may promote the repair of dopamine neurons damaged by substance abuse.[23]

Conclusion

This compound is a structurally complex indole alkaloid with significant potential for further scientific investigation. Its structural elucidation has been achieved through rigorous spectroscopic analysis and confirmed by total synthesis. While its chemical properties are similar to other iboga alkaloids, its unique dimethoxy substitution pattern may confer distinct pharmacological activities. Future research should focus on the specific receptor binding profile and downstream signaling effects of pure this compound to differentiate its activity from that of ibogaine and to fully understand its therapeutic potential. The experimental protocols outlined herein provide a foundation for the isolation, analysis, and further study of this intriguing natural product.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The Anti-Addiction Drug Ibogaine and the Heart: A Delicate Relation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibogaine | C20H26N2O | CID 197060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Efficient and Modular Synthesis of Ibogaine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Iboga Enigma: The Chemistry and Neuropharmacology of Iboga Alkaloids and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C21H28N2O2 | CID 193302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Phytochemical characterization of Tabernanthe iboga root bark and its effects on dysfunctional metabolism and cognitive performance in high-fat-fed C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 13C-NMR. Spectroscopy of naturally occurring substances. XLV. Iboga alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. s3.ca-central-1.amazonaws.com [s3.ca-central-1.amazonaws.com]

- 11. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 12. Total Synthesis of Tabernanthine and this compound: Rapid Access to Nosyl Tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 15. researchgate.net [researchgate.net]

- 16. Efficient Access to the Iboga Skeleton: Optimized Procedure to Obtain Voacangine from Voacanga africana Root Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Determination of ibogaine and 12-hydroxy-ibogamine in plasma by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of ibogaine in plasma by gas chromatography--chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification and quantification of the indole alkaloid ibogaine in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. droracle.ai [droracle.ai]

- 22. experienceibogaine.com [experienceibogaine.com]

- 23. beondibogaine.com [beondibogaine.com]

- 24. Mechanisms of antiaddictive actions of ibogaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Glial Cell Line-Derived Neurotrophic Factor Mediates the Desirable Actions of the Anti-Addiction Drug Ibogaine against Alcohol Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Ibogaine Administration Modifies GDNF and BDNF Expression in Brain Regions Involved in Mesocorticolimbic and Nigral Dopaminergic Circuits - PMC [pmc.ncbi.nlm.nih.gov]

The Botanical Treasury of Ibogaline: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract